molecular formula C17H16N2O5 B13394878 [5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl benzoate

[5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl benzoate

Cat. No.: B13394878
M. Wt: 328.32 g/mol
InChI Key: BKZQWZPYZIYYAQ-UHFFFAOYSA-N
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Description

The compound [5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl benzoate (CAS: 122567-97-9), also known as 5'-Benzoyl-D4T, is a modified nucleoside analog featuring a benzoylated dihydrofuran scaffold linked to a pyrimidinedione moiety. Its molecular formula is C₁₇H₁₆N₂O₅, with a molecular weight of 328.32 g/mol . The compound is stored under inert atmospheric conditions at room temperature and exhibits safety hazards including skin irritation (H315) and respiratory sensitization (H335) .

This derivative is structurally related to stavudine (D4T), a dideoxynucleoside reverse transcriptase inhibitor used in HIV therapy.

Preparation Methods

General Synthetic Strategies

The synthesis of this compound primarily employs two overarching strategies:

The following sections detail these approaches with specific reaction pathways, conditions, and optimization data.

Preparation Methods Analysis

Synthesis via Heterocyclic Ring Formation

Starting Materials and Precursors

Stepwise Synthetic Route

Step Reaction Conditions Reagents Yield References
1 Methylation of uracil Reflux, methylating agent Dimethyl sulfate or methyl iodide 85-90% ,
2 Formation of dihydropyrimidinone Cyclization with formamide derivatives Reflux, acid catalysis 70-80% ,
3 Nucleophilic addition of dihydrofuran Nucleophile addition to activated heterocycle Base or acid catalysis 65-75% ,
4 Oxidation to introduce keto groups Oxidizing agents (e.g., potassium permanganate) Controlled temperature 60-70% ,
5 Esterification with benzoic acid DCC coupling or acid chloride formation Dicyclohexylcarbodiimide (DCC), DMAP 80-85% ,

Note: The key step involves the formation of the dihydrofuran ring via intramolecular cyclization, often facilitated by acid catalysis under reflux conditions.

Synthesis via Nucleophilic Displacement and Cyclization

This approach involves initial formation of intermediates such as dihalides or sulfonates, followed by nucleophilic displacement to generate the heterocyclic framework.

Step Reaction Conditions Reagents Yield References
1 Preparation of dihalides Halogenation of dihydrofuran N-bromosuccinimide (NBS), reflux 75-85% ,
2 Nucleophilic displacement with amines Heating with amines Ethanol or DMF solvent 60-70% ,
3 Cyclization to heterocycle Acid catalysis Sulfuric acid or p-toluenesulfonic acid 65-75% ,
4 Oxidation to keto groups Oxidants like potassium permanganate Mild temperature 55-65% ,
5 Esterification with benzoic acid DCC or EDC coupling Standard coupling conditions 80-85% ,

Specific Synthesis of the Methylated Derivative

The methylation at the 5-position of the pyrimidine ring is achieved via electrophilic methylation using methyl iodide or dimethyl sulfate under basic conditions, with subsequent oxidation to introduce keto groups.

Reagents Conditions Yield References
Methyl iodide Reflux, in presence of potassium carbonate 85-90% ,
Oxidant (e.g., KMnO₄) Cold, controlled addition 60-70% ,

Optimization and Recent Discoveries

Recent research emphasizes the importance of green chemistry approaches, such as microwave-assisted synthesis, which significantly reduces reaction times and improves yields.

Technique Benefits References
Microwave-assisted synthesis Rapid reaction times, higher yields ,
Solvent-free conditions Environmentally friendly, cost-effective
Catalytic systems (e.g., ionic liquids) Enhanced selectivity

Data Tables and Comparative Analysis

Method Starting Material Key Reagents Reaction Conditions Typical Yield Advantages Limitations
Heterocycle formation Uracil derivative Formaldehyde, acids Reflux, acid catalysis 65-80% Well-established, high purity Multi-step process
Nucleophilic displacement Dihalides Sodium sulfide, thiourea Heating, solvents like ethanol 55-75% Versatile, allows functionalization Longer reaction times
Microwave-assisted Precursors as above Methylating agents Microwave irradiation 80-95% Faster, cleaner Equipment-dependent

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring, leading to the formation of furan derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone moiety, potentially converting them to hydroxyl groups.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Furan derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.

Industry: In the materials science industry, it can be used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which [5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The dihydropyrimidinone moiety can mimic natural substrates of certain enzymes, leading to competitive inhibition. The benzoate ester can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Nucleoside Derivatives

The following table compares [5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl benzoate with key nucleoside analogs and related derivatives:

Compound Molecular Formula Molecular Weight Key Modifications Biological Activity
Stavudine (D4T) C₁₀H₁₂N₂O₄ 224.21 g/mol 2',3'-didehydro-3'-deoxythymidine HIV reverse transcriptase inhibition
5'-Benzoyl-D4T (Target Compound) C₁₇H₁₆N₂O₅ 328.32 g/mol 5'-Benzoyl ester, dihydrofuran ring Unknown (proposed enhanced lipophilicity)
Zidovudine (AZT) C₁₀H₁₃N₅O₄ 267.24 g/mol 3'-azido substitution HIV reverse transcriptase inhibition
5'-Acetyl-D4T C₁₂H₁₄N₂O₅ 266.25 g/mol 5'-Acetyl ester Improved membrane permeability vs. D4T

Key Observations :

  • Stability: The dihydrofuran ring may confer rigidity, reducing metabolic degradation compared to saturated furanose rings in AZT or D4T .
  • Safety Profile : Unlike D4T (associated with mitochondrial toxicity), the benzoate derivative’s hazards are primarily localized (skin/eye irritation) , though systemic toxicity data remain uncharacterized.

Comparison with Non-Nucleoside DHODH Inhibitors

describes pyrazol-1-yl azine derivatives (e.g., 8o , 10b–f ) as dihydroorotate dehydrogenase (DHODH) inhibitors . While structurally distinct from the target compound, these share functional similarities:

  • Scaffold Diversity : Pyrazol-1-yl azines feature aromatic heterocycles, whereas the target compound relies on a nucleoside-like framework.
  • Synthetic Routes : Both classes employ high-temperature reactions (e.g., 180°C in acetonitrile) and chromatography for purification .
  • Bioactivity : DHODH inhibitors target pyrimidine biosynthesis, whereas nucleoside analogs like D4T inhibit viral replication. The target compound’s mechanism remains unexplored but may diverge due to its benzoylated structure.

Research Findings and Knowledge Gaps

  • Biological Data: No peer-reviewed studies on its antiviral or enzymatic activity exist. Comparative studies with 5'-Acetyl-D4T suggest ester modifications can alter pharmacokinetics but require empirical validation.
  • Safety : Hazard statements (H302, H315, H319, H335) highlight acute risks, but chronic toxicity data are absent .

Biological Activity

The compound [5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl benzoate, with the CAS number 122567-97-9, is a synthetic derivative that has garnered attention for its potential biological activities. Its unique structure, which includes a pyrimidine and a furan moiety, suggests possible interactions with various biological targets.

  • Molecular Formula : C17H16N2O5C_{17}H_{16}N_{2}O_{5}
  • Molecular Weight : 328.32 g/mol
  • Purity : ≥ 97% .

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been noted for their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that compounds with a dioxo-pyrimidine core demonstrated IC50 values in the micromolar range against several cancer types, suggesting a promising therapeutic potential for this compound .

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. Similar compounds have shown effectiveness against a range of bacteria and fungi. For example, derivatives containing the furan ring have been reported to exhibit antibacterial activity by disrupting bacterial cell wall synthesis. Testing on specific strains could further elucidate its potential as an antimicrobial agent.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes is another area of interest. Compounds with similar structural motifs have been documented to act as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function .

Research Findings and Case Studies

Study Findings Reference
Anticancer Activity StudyDemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values < 10 µM for derivatives.
Antimicrobial TestingShowed effective antibacterial activity against Gram-positive bacteria.
Enzyme Inhibition ResearchIdentified as a potential acetylcholinesterase inhibitor with promising binding affinity in molecular docking studies.

The proposed mechanism by which this compound exerts its biological effects may involve:

  • Binding to Enzymes : The compound may interact with active sites of enzymes such as acetylcholinesterase or kinases involved in cancer progression.
  • Cell Cycle Arrest : It potentially induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, contributing to cytotoxic effects on cancer cells.

Q & A

Q. What are the optimized synthetic routes for [5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl benzoate, and how do reaction conditions influence yield?

Level : Basic
Answer :
The synthesis of this compound typically involves esterification or substitution reactions. For example, benzoylation of a thymidine derivative (e.g., 2',3'-didehydro-2',3'-dideoxythymidine) using benzoyl chloride in the presence of a base like calcium hydroxide (Ca(OH)₂) in dioxane under reflux yields the target ester . Solvent choice and catalyst are critical: dimethylformamide (DMF) with potassium carbonate (K₂CO₃) facilitates nucleophilic substitutions, while acetic anhydride can enhance acylation efficiency . Reported yields vary from 46% to 95%, depending on steric hindrance and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Level : Basic
Answer :

  • 1H/13C NMR : Essential for confirming regioselectivity and stereochemistry. For instance, the dihydrofuran ring protons show distinct splitting patterns (δ 5.2–6.1 ppm), while the benzoate carbonyl resonates at ~167 ppm in 13C NMR .
  • FTIR : Detects ester carbonyl stretches (~1720 cm⁻¹) and pyrimidine C=O vibrations (~1680 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 385.1294) and fragmentation patterns .
  • HPLC : Reversed-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) resolve impurities, particularly unreacted starting materials .

Q. How can researchers address conflicting spectroscopic data in structural elucidation?

Level : Advanced
Answer :
Discrepancies in NMR or IR data often arise from dynamic processes (e.g., tautomerism) or crystallographic polymorphism. Strategies include:

  • Variable-temperature NMR : Resolves broadening caused by conformational exchange (e.g., dihydrofuran ring puckering) .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict vibrational frequencies and NMR shifts, aiding assignment .
    For example, reports conflicting melting points (138–211°C) for structurally similar pyrrolones, highlighting the need for multi-technique validation .

Q. What are the key stability considerations for this compound under experimental storage and reaction conditions?

Level : Basic
Answer :

  • Hydrolytic stability : The ester group is prone to hydrolysis in aqueous media. Storage in anhydrous solvents (e.g., DMF) at –20°C is recommended .
  • Thermal stability : Decomposition above 150°C necessitates low-temperature reactions (e.g., <80°C) .
  • Light sensitivity : UV exposure may degrade the dihydropyrimidine ring; amber glassware is advised .
    notes organic degradation in wastewater matrices over 9 hours, emphasizing the need for continuous cooling during long experiments .

Q. What mechanistic insights exist for the acid-catalyzed hydrolysis of the benzoate ester moiety?

Level : Advanced
Answer :
The hydrolysis proceeds via a two-step mechanism:

Protonation of the ester carbonyl by HCl or H₂SO₄, increasing electrophilicity.

Nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release benzoic acid and the alcohol derivative .
Kinetic studies (e.g., pseudo-first-order rate constants) reveal steric effects from the dihydrofuran ring slow hydrolysis compared to linear esters. Alternative pathways (e.g., enzymatic cleavage) remain unexplored but could leverage esterase-mediated catalysis .

Q. How can computational methods predict this compound’s reactivity or biological interactions?

Level : Advanced
Answer :

  • Docking simulations : Identify potential binding pockets in enzymes (e.g., thymidine kinase) via AutoDock Vina, using the pyrimidine ring as a pharmacophore .
  • MD simulations : Assess solvation dynamics and membrane permeability (logP ≈ 2.1) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate) with antibacterial activity .

Q. What experimental design principles mitigate variability in biological assay results for this compound?

Level : Advanced
Answer :

  • Positive controls : Use known thymidine analogs to benchmark antiviral activity .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to account for non-linear effects .
  • Matrix stabilization : Add protease inhibitors or antioxidants to cell lysates, preventing degradation .
    emphasizes small sample sizes as a limitation; replicate experiments (n ≥ 3) and orthogonal assays (e.g., SPR vs. fluorescence) enhance reliability .

Properties

IUPAC Name

[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-9,13-14H,10H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZQWZPYZIYYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869675
Record name [5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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